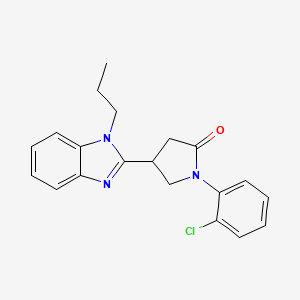![molecular formula C20H24ClN5O3 B11422432 7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11422432.png)
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide
- 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid
Uniqueness
Compared to similar compounds, 7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H24ClN5O3 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24ClN5O3/c1-12-8-25(9-13(2)29-12)11-16-22-18-17(19(27)23-20(28)24(18)3)26(16)10-14-6-4-5-7-15(14)21/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,28) |
InChI Key |
ATHLYJJKNYLSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11422353.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B11422364.png)
![N-{[4-Cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11422370.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11422375.png)
![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide](/img/structure/B11422382.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11422390.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11422394.png)
![Furan-2-yl(4-{[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B11422396.png)

![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11422416.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11422419.png)

![7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11422433.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B11422439.png)
